N,2-Dimethyl-N-(2-methylphenyl)benzamide

Description

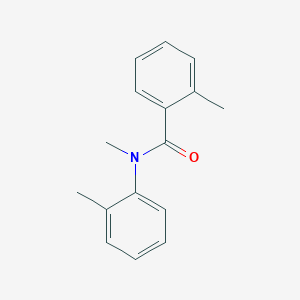

N,2-Dimethyl-N-(2-methylphenyl)benzamide (CAS RN: 2170-09-4) is a benzamide derivative characterized by two methyl substituents: one at the ortho position of the benzoyl ring and another on the nitrogen atom, which is additionally substituted with a 2-methylphenyl group. Its molecular formula is C₁₆H₁₇NO, with a molecular weight of 239.32 g/mol. The compound is synthesized via amidation reactions, typically involving methyl-substituted benzoyl chlorides or activated acids reacting with substituted anilines.

Properties

CAS No. |

61494-28-8 |

|---|---|

Molecular Formula |

C16H17NO |

Molecular Weight |

239.31 g/mol |

IUPAC Name |

N,2-dimethyl-N-(2-methylphenyl)benzamide |

InChI |

InChI=1S/C16H17NO/c1-12-8-4-6-10-14(12)16(18)17(3)15-11-7-5-9-13(15)2/h4-11H,1-3H3 |

InChI Key |

LQXAVDLYVALMQY-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1C(=O)N(C)C2=CC=CC=C2C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

N,2-Dimethyl-N-(2-methylphenyl)benzamide can be synthesized through several methods. One common approach involves the reaction of 2-methylbenzoic acid with dimethylamine in the presence of a dehydrating agent such as thionyl chloride. The reaction proceeds as follows:

Formation of 2-methylbenzoyl chloride: 2-methylbenzoic acid reacts with thionyl chloride to form 2-methylbenzoyl chloride.

Amidation: The 2-methylbenzoyl chloride is then reacted with dimethylamine to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

N,2-Dimethyl-N-(2-methylphenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the amide nitrogen.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Halogens (e.g., bromine) or alkylating agents (e.g., methyl iodide) under appropriate conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N,2-Dimethyl-N-(2-methylphenyl)benzamide has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,2-Dimethyl-N-(2-methylphenyl)benzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Molecular Conformation and Bonding

N-(2,4-Dichlorophenyl)-2-methylbenzamide (CAS RN: 22978-54-7) :

This analogue replaces the 2-methylphenyl group with a 2,4-dichlorophenyl moiety. The chlorine atoms introduce strong electron-withdrawing effects, increasing polarity (logP = 3.21) compared to the target compound. The molecular weight rises to 280.15 g/mol , and the dihedral angle between the benzoyl and aryl rings is likely reduced due to steric and electronic effects, though specific data are unavailable .- 2-Methyl-N-phenylbenzamide (NP2MBA): Lacking the N-methyl and 2-methylphenyl groups, NP2MBA (C₁₄H₁₃NO, MW: 207.26 g/mol) exhibits a dihedral angle of 88.05° between the benzoyl and phenyl rings. The anti-parallel alignment of N–H and C=O bonds facilitates intermolecular N–H···O hydrogen bonding, a feature absent in the target compound due to N-methylation .

- N-(2,6-Dichlorophenyl)benzamide Derivatives: Chlorine substituents at the 2- and 6-positions enforce a trans conformation of the amide group (N–H and C=O bonds), similar to the target compound.

Physicochemical and Bioactivity Profiles

*Estimated based on methyl group contributions.

Research Findings and Key Contrasts

Synthetic Accessibility: The target compound is synthesized using conventional amidation, whereas analogues like N-(2,2-diphenylethyl)-4-nitrobenzamide employ mechanochemical methods (ball milling), offering eco-friendly advantages .

Crystallographic Behavior: Unlike 2-methyl-N-phenylbenzamide, which forms hydrogen-bonded chains, N-methylation in the target compound eliminates H-bond donors, favoring van der Waals interactions and altering crystal packing .

Electronic Effects : Methyl groups in the target compound donate electrons, increasing electron density on the benzoyl ring compared to chloro-substituted analogues. This may enhance nucleophilic aromatic substitution reactivity but reduce stability under oxidative conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.